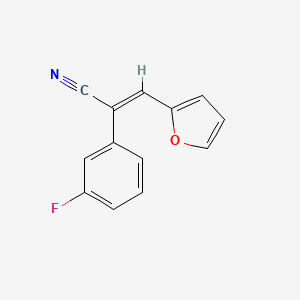![molecular formula C19H22N4O B4980724 (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B4980724.png)
(2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is known for its unique structure and properties, which make it an ideal candidate for various scientific studies.
作用機序
The mechanism of action of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine involves the inhibition of various enzymes, such as PDE4 and cyclin-dependent kinase 4 (CDK4), which are involved in the regulation of inflammatory responses and cell cycle progression, respectively. This leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine include the suppression of inflammatory responses, the induction of apoptosis in cancer cells, and the inhibition of cell cycle progression. It has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine for lab experiments is its high purity and stability, which make it easy to handle and store. It also exhibits potent activity against various enzymes and cancer cell lines, making it a valuable tool for studying these biological processes.
However, one of the limitations of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine is its relatively high cost, which may limit its use in certain research settings. It also requires specialized equipment and expertise for its synthesis and handling, which may pose challenges for some researchers.
将来の方向性
There are several future directions for the research and development of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine. One potential direction is the further optimization of its structure and properties for specific applications, such as the development of more potent anti-inflammatory or anticancer drugs.
Another potential direction is the exploration of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders or cardiovascular diseases. It may also be valuable for studying the role of various enzymes and signaling pathways in these diseases.
Overall, (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine is a promising compound with diverse applications in scientific research. Its unique structure and properties make it a valuable tool for studying various biological processes, and its potential as a therapeutic agent warrants further investigation.
合成法
The synthesis of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine involves the reaction of 6-methoxy-3-pyridinylboronic acid and 3-bromoacetophenone with 1H-pyrazole-1-carboxaldehyde, followed by the addition of dimethylamine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is purified using column chromatography and recrystallization, yielding a white solid with a purity of over 95%.
科学的研究の応用
(2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine has been extensively studied for its various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, such as phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. This makes it a potential candidate for the development of anti-inflammatory drugs.
Another important application of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine is in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes it a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
2-[3-[3-(6-methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-22(2)11-12-23-10-9-18(21-23)16-6-4-5-15(13-16)17-7-8-19(24-3)20-14-17/h4-10,13-14H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLCYEJNRIIXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4980650.png)
![2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4980661.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4980670.png)
![N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B4980677.png)

![3-(2,4-dichlorophenyl)-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B4980693.png)
![2-{[3-(2-tert-butylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4980701.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-fluorobenzamide](/img/structure/B4980710.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4980712.png)
![4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone](/img/structure/B4980714.png)
![N-(3-benzyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4980723.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4980727.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4980733.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B4980740.png)